molecular formula C30H32N2P2 B13760497 (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane

(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane

Cat. No.: B13760497
M. Wt: 482.5 g/mol
InChI Key: CVIZLIDGRKELOD-LOYHVIPDSA-N
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Description

(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphine. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce secondary amines.

Scientific Research Applications

(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then catalyze various reactions with high enantioselectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric synthesis.

    (S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric catalysis.

    (R,R)-DIOP: A chiral diphosphine ligand similar in structure and function.

Uniqueness

(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C30H32N2P2

Molecular Weight

482.5 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(diphenylphosphanyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C30H32N2P2/c1-5-15-25(16-6-1)33(26-17-7-2-8-18-26)31-29-23-13-14-24-30(29)32-34(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-/m1/s1

InChI Key

CVIZLIDGRKELOD-LOYHVIPDSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCC(C(C1)NP(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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